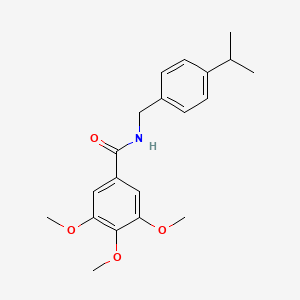

N-(4-isopropylbenzyl)-3,4,5-trimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(4-isopropylbenzyl)-3,4,5-trimethoxybenzamide and its derivatives typically involves the condensation of 3,4,5-trimethoxybenzyl chloride with different amines. This process results in the formation of trimethoxybenzyl derivatives through a reaction that showcases the versatility of the parent compound in forming various substituted benzamides. The methodology for synthesis can vary, demonstrating the compound's adaptability in chemical synthesis (Abo-Sier et al., 1977).

Molecular Structure Analysis

The molecular structure of N-(4-isopropylbenzyl)-3,4,5-trimethoxybenzamide derivatives has been extensively studied through single crystal X-ray diffraction studies. These studies reveal intricate details about the compound's geometry, including bond lengths, angles, and the presence of unusual C–H···π interactions, which play a significant role in the molecular packing and overall stability of the compound. Such interactions contribute to the three-dimensional network formation, underscoring the complexity of its structural characteristics (Saeed & Simpson, 2012).

Chemical Reactions and Properties

N-(4-isopropylbenzyl)-3,4,5-trimethoxybenzamide participates in various chemical reactions, indicative of its reactive nature and chemical versatility. Its reactivity has been explored in the context of synthesizing potential memory enhancers, where derivatives exhibit acetylcholinesterase-inhibiting activity. These studies not only highlight its chemical reactivity but also its potential biological applications (Piplani et al., 2018).

科学的研究の応用

Potential Memory Enhancers

N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been synthesized and evaluated for their potential as memory enhancers. These compounds exhibit acetylcholinesterase-inhibiting activity, with IC50 values in the low micromolar range. They have shown dose-dependent increases in memory retention in vivo, with compound 10a demonstrating significant memory retention compared to piracetam. Molecular docking and simulation studies confirmed the stability of these compounds in binding toward acetylcholinesterase, indicating their potential as memory enhancers (Piplani, Sharma, Mehta, & Malik, 2018).

Antitumor Activity

Trimidox, a newly synthesized analog of didox (N,3,4-trihydroxybenzamide), has been found to significantly reduce the activity of ribonucleotide reductase, an enzyme essential for DNA synthesis, in cancer cells. This compound exhibits potent antitumor activity, suggesting its promise as a candidate for chemotherapy in humans (Szekeres, Gharehbaghi, Fritzer, Woody, Srivastava, Riet, Jayaram, & Elford, 2004).

Anticonvulsant Effects

A series of 4-aminobenzamides have been synthesized and evaluated for their anticonvulsant effects. These compounds showed significant protective effects against seizures in animal models, with specific derivatives demonstrating high potency and protective indexes. This research highlights the potential of 4-aminobenzamides as anticonvulsant agents (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).

Herbicide Resistance in Plants

Research on Arabidopsis thaliana mutants has revealed resistance to the herbicide isoxaben, demonstrating the genetic basis for herbicide resistance. This work provides insights into the mechanisms plants can develop to resist chemical treatments, with implications for agricultural science (Heim, Roberts, Pike, & Larrinua, 1989).

Structural and Molecular Studies

The structure and reactivity of arylidene-isoxazolone compounds, including those with trimethoxybenzylidene groups, have been investigated through X-ray crystallography and density functional theory. These studies offer valuable information on the molecular interactions and potential applications of these compounds in various fields of chemistry and biochemistry (Brancatelli, Bruno, Nicolò, Cordaro, Grassi, Risitano, & Scala, 2011).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3,4,5-trimethoxy-N-[(4-propan-2-ylphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-13(2)15-8-6-14(7-9-15)12-21-20(22)16-10-17(23-3)19(25-5)18(11-16)24-4/h6-11,13H,12H2,1-5H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKQWMXHYQEHHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350116 |

Source

|

| Record name | ST005878 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5924163 | |

CAS RN |

5924-16-3 |

Source

|

| Record name | ST005878 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[2-(trifluoromethoxy)benzyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5569701.png)

![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5569716.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5569732.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-5-propyl-3-thiophenecarboxamide](/img/structure/B5569739.png)

![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5569764.png)

![2-ethyl-1-[(2-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5569771.png)

![3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5569776.png)

![N,N-diethyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5569784.png)

![N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5569793.png)

![1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B5569802.png)

![7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5569818.png)